The Strategic Core: A Technical Guide to 4-chloro-5H-pyrrolo[3,2-d]pyrimidine (CAS 84905-80-6) for Advanced Drug Discovery
The Strategic Core: A Technical Guide to 4-chloro-5H-pyrrolo[3,2-d]pyrimidine (CAS 84905-80-6) for Advanced Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrrolo[3,2-d]pyrimidine Scaffold - A Privileged Intermediate in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the pursuit of novel therapeutic agents is intrinsically linked to the availability and strategic utilization of versatile chemical building blocks. Among these, heterocyclic compounds hold a place of prominence, with the pyrrolo[3,2-d]pyrimidine core standing out as a "privileged scaffold." This bicyclic heteroaromatic system, an isostere of purine, is a cornerstone in the synthesis of a multitude of biologically active molecules. At the heart of this chemical versatility lies 4-chloro-5H-pyrrolo[3,2-d]pyrimidine (CAS Number: 84905-80-6), a key intermediate whose strategic importance cannot be overstated. Its unique electronic and structural features, particularly the reactive chlorine atom at the 4-position, render it an ideal precursor for the synthesis of targeted therapies, most notably kinase inhibitors.[1] This guide provides an in-depth exploration of 4-chloro-5H-pyrrolo[3,2-d]pyrimidine, from its fundamental properties and synthesis to its critical applications in the development of next-generation pharmaceuticals.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses. The table below summarizes the key properties of 4-chloro-5H-pyrrolo[3,2-d]pyrimidine.
| Property | Value | Source(s) |
| CAS Number | 84905-80-6 | [2] |
| Molecular Formula | C₆H₄ClN₃ | [2] |
| Molecular Weight | 153.57 g/mol | [2][3] |
| Appearance | Off-white to pale yellow or dark gray solid | |
| Melting Point | >150 °C (decomposition) | |
| Boiling Point | 325.9 ± 22.0 °C at 760 mmHg | |
| Density | 1.5 ± 0.1 g/cm³ | |
| Solubility | Soluble in organic solvents such as ethyl acetate and methanol mixtures. | |
| InChI Key | ZGJDDWOXVGDTSP-UHFFFAOYSA-N |
Spectroscopic Data:
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¹H NMR (DMSO-d₆): δ 12.43 (s, 1H, D₂O exchangeable), 8.61 (s, 1H), 7.97 (dd, J = 2.8, 2.8 Hz, 1H, D₂O exchangeable to d), 6.72 (dd, J = 1.7, 3.5 Hz, 1H, D₂O exchangeable to d)
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¹³C NMR (DMSO-d₆): δ 151.30, 149.58, 142.12, 134.83, 124.32, 102.70
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IR (pure sample): 3128, 3078, 2979, 1621 cm⁻¹
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Mass Spec (ES+): m/z 154.01 (100%, [M+H]⁺), 156.01 (33%)
Synthesis of the Core Intermediate: A Validated Protocol
The most common and efficient synthesis of 4-chloro-5H-pyrrolo[3,2-d]pyrimidine involves the chlorination of its corresponding pyrimidinone precursor. This transformation is a critical step in rendering the 4-position of the pyrrolopyrimidine scaffold susceptible to nucleophilic substitution and cross-coupling reactions.
Experimental Protocol: Chlorination of 3H,5H-pyrrolo[3,2-d]pyrimidin-4-one
This protocol is based on a well-established procedure that provides a high yield of the desired product.
Step 1: Reaction Setup
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To a reaction vessel equipped with a reflux condenser and under a nitrogen atmosphere, add 3H,5H-pyrrolo[3,2-d]pyrimidin-4-one (32d) (31.08 g, 230 mmol).
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Carefully add phosphoryl chloride (POCl₃) (60 mL, 644 mmol). The causality behind using a significant excess of phosphoryl chloride is to ensure complete conversion of the starting material and to act as the reaction solvent.
Step 2: Reaction Execution
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Heat the reaction mixture to reflux for 1 hour. During this time, the heterogeneous mixture will transform into a homogeneous black solution, indicating the progression of the reaction.
Step 3: Work-up and Isolation
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Upon completion, cool the reaction mixture in an ice-water bath.
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Slowly and cautiously pour the cooled reaction mixture into crushed ice (775 mL) with vigorous stirring. This step quenches the excess phosphoryl chloride in a controlled exothermic reaction.
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While maintaining cooling, slowly adjust the pH of the aqueous solution to approximately 8 using concentrated ammonia (225 mL). This neutralization step is crucial for precipitating the product.
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Collect the resulting dark gray precipitate by vacuum filtration and wash thoroughly with cold water to remove inorganic salts.
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Dry the solid under vacuum at 110 °C to afford 4-chloro-5H-pyrrolo[3,2-d]pyrimidine (32e) (31.48 g, 89% yield).
Step 4: Purification (Optional)
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For an analytically pure sample, the crude product can be purified by silica gel column chromatography using an eluent of ethyl acetate/hexane (35:65).
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Alternatively, grinding the solid with an ethyl acetate-methanol mixed solvent can yield an off-white solid.
Caption: Key cross-coupling reactions of the core intermediate.
Experimental Protocol: Suzuki-Miyaura Coupling
The following is a general protocol for the Suzuki-Miyaura coupling of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, a closely related and informative analog, which can be adapted for 4-chloro-5H-pyrrolo[3,2-d]pyrimidine. The choice of catalyst, ligand, and base is critical and often substrate-dependent.
Step 1: Reaction Setup
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In a flame-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine 4-chloro-5H-pyrrolo[3,2-d]pyrimidine (1.0 equivalent), the desired aryl or heteroaryl boronic acid (1.1-1.5 equivalents), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equivalents).
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Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-10 mol%) and any additional ligand if required. [4]3. Add a degassed anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF) and, if necessary, degassed water (typically a 4:1 to 10:1 solvent-to-water ratio). The reaction is typically run at a concentration of 0.1 M to 0.5 M. [4] Step 2: Reaction Execution
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Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and monitor the progress by TLC or LC-MS.
Step 3: Work-up and Purification
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Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate) and water.
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Separate the organic layer, and extract the aqueous layer with the same organic solvent.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. [4]4. Purify the crude product by flash column chromatography.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general guideline for the C-N bond formation, which is a key step in the synthesis of many kinase inhibitors.
Step 1: Reaction Setup
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., RuPhos Pd G2, 1 mol%), a phosphine ligand (e.g., RuPhos, 1 mol%), and a base to a dry reaction vessel. [5]2. Add 4-chloro-5H-pyrrolo[3,2-d]pyrimidine (1.0 equivalent) and the primary or secondary amine (1.1-1.5 equivalents).
-
Add an anhydrous solvent (e.g., THF, toluene, or dioxane, 5-10 mL). [5] Step 2: Reaction Execution
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. [5]2. Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from a few hours to 24 hours.
Step 3: Work-up and Purification
-
Once the reaction is complete, cool the mixture to room temperature.
-
The work-up procedure typically involves dilution with an organic solvent, filtration through a pad of celite to remove the catalyst, followed by an aqueous wash, drying, and concentration.
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The crude product is then purified by flash column chromatography.
Applications in Drug Development: Case Studies
The true value of 4-chloro-5H-pyrrolo[3,2-d]pyrimidine is realized in its application as a pivotal intermediate in the synthesis of high-value therapeutic agents.
Case Study 1: Janus Kinase (JAK) Inhibitors - The Synthesis of Ruxolitinib
Ruxolitinib is a potent and selective inhibitor of Janus kinases JAK1 and JAK2, approved for the treatment of myelofibrosis and polycythemia vera. [6]The synthesis of Ruxolitinib prominently features the pyrrolo[3,2-d]pyrimidine scaffold, although it should be noted that many synthetic routes start from the related 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. The principles of its derivatization are directly applicable. The key step involves a nucleophilic substitution or a cross-coupling reaction at the C4 position.
Case Study 2: HER2/EGFR Dual Inhibitors for Cancer Therapy
Dual inhibitors of human epidermal growth factor receptor 2 (HER2) and epidermal growth factor receptor (EGFR) are a critical class of anticancer agents. Several potent inhibitors are built upon the pyrrolo[3,2-d]pyrimidine scaffold. [3][5]For instance, the preclinical candidate TAK-285 was developed from this core. [5]The synthesis involves an initial Buchwald-Hartwig amination of 4-chloro-5H-pyrrolo[3,2-d]pyrimidine with a substituted aniline, followed by further elaboration of the side chain at the N5 position of the pyrrole ring. [3][5][7]This highlights the compound's utility in creating complex molecules with high specificity for their biological targets.
Safety and Handling
As with any active chemical reagent, proper safety precautions are essential when handling 4-chloro-5H-pyrrolo[3,2-d]pyrimidine.
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Hazard Classification: The compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. [1]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat. [6]Work should be conducted in a well-ventilated fume hood.
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Handling: Avoid breathing dust, mist, or spray. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. [1][6]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. [6]It is often recommended to store under refrigeration. * Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations. [6]
Conclusion
4-chloro-5H-pyrrolo[3,2-d]pyrimidine is more than just a chemical intermediate; it is a strategic tool in the arsenal of medicinal chemists. Its robust synthesis and, more importantly, its versatile reactivity, particularly in palladium-catalyzed cross-coupling reactions, provide a reliable and efficient pathway to a vast chemical space of potential drug candidates. From kinase inhibitors for oncology to novel antiviral agents, the derivatives of this core structure continue to populate the drug development pipeline. A comprehensive understanding of its properties, synthesis, and reactivity, as outlined in this guide, is crucial for researchers and scientists aiming to leverage its full potential in the quest for new and improved medicines.
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